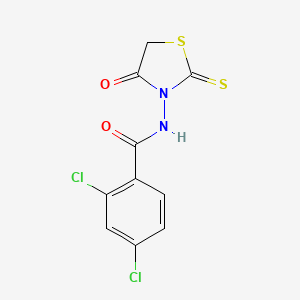

2,4-Dichlor-N-(4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazole sind bekannt für ihre antibakteriellen Eigenschaften . Die spezifischen Substituenten am Thiazolring können die biologischen Ergebnisse stark beeinflussen .

Antifungalaktivität

Neben ihren antibakteriellen Eigenschaften haben Thiazole auch antifungale Eigenschaften . Dies macht sie wertvoll für die Entwicklung neuer Antimykotika .

Entzündungshemmende Aktivität

Es wurde festgestellt, dass Thiazole entzündungshemmende Aktivität aufweisen . Dies könnte sie nützlich für die Behandlung von Erkrankungen machen, die durch Entzündungen gekennzeichnet sind.

Antitumoraktivität

Thiazole haben aufgrund ihrer Antitumoreigenschaften Potenzial im Bereich der Onkologie gezeigt . Sie könnten bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden.

Antidiabetische Aktivität

Es wurde festgestellt, dass Thiazole antidiabetische Eigenschaften aufweisen . Dies könnte sie wertvoll für die Behandlung von Diabetes machen.

Antioxidative Aktivität

Einige Thiazolderivate haben eine starke DPPH-Radikalfängeraktivität gezeigt, was ein Maß für ihre antioxidativen Eigenschaften ist .

Antivirale Aktivität

Es wurde auch festgestellt, dass Thiazole antivirale Eigenschaften haben . Dies könnte sie nützlich für die Entwicklung neuer antiviraler Medikamente machen.

Neuroprotektive Aktivität

Es wurde festgestellt, dass Thiazole neuroprotektive Eigenschaften aufweisen . Dies könnte sie wertvoll für die Behandlung von neurologischen Erkrankungen machen.

Wirkmechanismus

Target of Action

The compound 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a derivative of 1,3-thiazolidin-4-one . Compounds containing a 1,3-thiazolidin-4-one fragment are known for their biological activity and are used in the treatment of various conditions . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists . Therefore, it’s plausible that the primary targets of this compound could be PPARs, which play a crucial role in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The 1,3-thiazolidin-4-one derivatives are known to exhibit various biological activities . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis . Therefore, it’s likely that this compound interacts with its targets to modulate these biological activities.

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is often carried out in water, which acts as a green solvent, conforming to the principles of green chemistry . The yields from this reaction are nearly quantitative, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would likely follow similar environmentally friendly protocols. The use of green solvents and catalysts would be emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMAJDKIUTKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2383233.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)